
Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio-, also known as BODIPY FL GABA, is a chemical compound that has been widely used in scientific research applications. It belongs to the class of fluorescent dyes that are used for labeling and imaging purposes. BODIPY FL GABA is an important tool for studying the function and regulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system.
Mecanismo De Acción
Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA binds to the GABA receptors in a reversible and competitive manner. The binding of Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA to the GABA receptor causes a conformational change in the receptor, which results in the emission of green light. The intensity of the fluorescence signal is proportional to the number of receptors labeled with Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA.
Efectos Bioquímicos Y Fisiológicos
Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA has no known biochemical or physiological effects on the cells or tissues labeled with this dye. The binding of Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA to the GABA receptor does not affect the function or regulation of the receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA in lab experiments include its high sensitivity, specificity, and photostability. Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA is also compatible with a wide range of imaging techniques, including confocal microscopy, two-photon microscopy, and flow cytometry. The limitations of using Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA include its relatively high cost, the need for specialized equipment and expertise, and the potential for nonspecific binding to other proteins or molecules.
Direcciones Futuras
There are several future directions for the use of Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA in scientific research. One potential direction is the development of new labeling strategies that allow for the simultaneous labeling of multiple GABA receptor subtypes. Another direction is the application of Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA in the study of GABA receptor dysfunction in neurological disorders, such as epilepsy and schizophrenia. Additionally, the use of Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA in high-throughput screening assays for the identification of new drugs that target GABA receptors is an area of active research.
Métodos De Síntesis
The synthesis of Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA involves the reaction of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio-) with N-(3-dimethylaminopropyl)-p-propoxythio-amine. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting product is a fluorescent dye that emits green light when excited by a light source.
Aplicaciones Científicas De Investigación
Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA has been widely used in scientific research to study the function and regulation of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity in the central nervous system. GABA receptors are the primary targets of many drugs, including benzodiazepines, barbiturates, and ethanol. By labeling GABA receptors with Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA, researchers can study the localization, trafficking, and turnover of these receptors in live cells and tissues.
Propiedades
Número CAS |
16531-38-7 |
|---|---|
Nombre del producto |
Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- |
Fórmula molecular |
C15H24N2OS |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-4-propoxybenzenecarbothioamide |
InChI |
InChI=1S/C15H24N2OS/c1-4-12-18-14-8-6-13(7-9-14)15(19)16-10-5-11-17(2)3/h6-9H,4-5,10-12H2,1-3H3,(H,16,19) |
Clave InChI |
DAVJFCSWYBRJQP-UHFFFAOYSA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)C(=NCCCN(C)C)S |
SMILES |
CCCOC1=CC=C(C=C1)C(=S)NCCCN(C)C |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=S)NCCCN(C)C |
Otros números CAS |
16531-38-7 |
Sinónimos |
N-[3-(Dimethylamino)propyl]-p-propoxythiobenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















